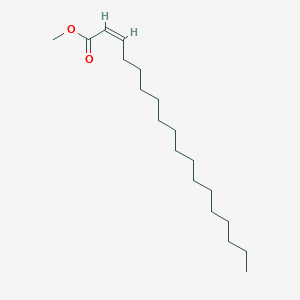
Methyl (Z)-octadec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-octadec-2-enoate is an organic compound belonging to the class of fatty acid esters. It is characterized by a long carbon chain with a double bond in the Z-configuration (cis) at the second carbon position and a methyl ester functional group at the terminal end. This compound is commonly found in various natural sources, including plant oils and animal fats, and is used in a variety of industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (Z)-octadec-2-enoate can be synthesized through several methods. One common approach involves the esterification of (Z)-octadec-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into methyl esters. The reaction is conducted at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-octadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Primary alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Methyl (Z)-octadec-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its role in biological membranes and its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of biodiesel, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of methyl (Z)-octadec-2-enoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Methyl (Z)-octadec-2-enoate can be compared with other fatty acid esters such as:
Methyl oleate: Similar in structure but with a double bond at the ninth carbon position.
Methyl linoleate: Contains two double bonds at the ninth and twelfth carbon positions.
Methyl stearate: A saturated ester with no double bonds.
The uniqueness of this compound lies in its specific double bond position and Z-configuration, which confer distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C19H36O2 |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
methyl (Z)-octadec-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3/b18-17- |
InChI Key |
CYUVJOWXJUNPHY-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C\C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















